molecular formula C19H20N2O B8589411 1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole CAS No. 60628-00-4

1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole

Cat. No. B8589411
M. Wt: 292.4 g/mol
InChI Key: KITHZXXPDRWXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04009277

Procedure details

Sodium hydride (57%, 0.92 g, 0.022 mole) is added slowly to a suspension of 1-methyl-3,5-diphenyl-4-pyrazolol (5 g, 0.02 mole) in anhydrous ether (100 ml). An off-white precipitate forms. After stirring for 45 minutes, the solid is removed by filtration, added to dry DMF (30 ml) and treated with 1-iodopropane (5 ml. 0.05 mole). The reaction mixture is stirred, heated at 60° C for 14 hours and then poured into ice water (600 ml). After standing for 24 hours in the refrigerator, a tacky yellow solid is formed. Recrystallization from hexane at -20° C affords an off-white solid, melting point 56°-57° C.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
1-methyl-3,5-diphenyl-4-pyrazolol
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([OH:15])[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5]1.I[CH2:23][CH2:24][CH3:25]>CCOCC>[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([O:15][CH2:23][CH2:24][CH3:25])[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
[H-].[Na+]
Name
1-methyl-3,5-diphenyl-4-pyrazolol
Quantity
5 g
Type
reactant
Smiles
CN1N=C(C(=C1C1=CC=CC=C1)O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ICCC
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
ADDITION
Type
ADDITION
Details
added to dry DMF (30 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
WAIT
Type
WAIT
Details
After standing for 24 hours in the refrigerator
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a tacky yellow solid is formed
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane at -20° C
CUSTOM
Type
CUSTOM
Details
affords an off-white solid, melting point 56°-57° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CN1N=C(C(=C1C1=CC=CC=C1)OCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.